molecular formula C10H12N4O3S B10784190 Inosine, 2'-deoxy-6-thio- CAS No. 2946-46-5

Inosine, 2'-deoxy-6-thio-

Cat. No.: B10784190
CAS No.: 2946-46-5
M. Wt: 268.29 g/mol
InChI Key: WACLJMMBCDNRJE-UHFFFAOYSA-N
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Description

Inosine, 2’-deoxy-6-thio- is a modified nucleoside analog where the oxygen atom at the 6th position of the purine ring is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-6-thioinosine typically involves the modification of 2’-deoxyinosine. One common method includes the use of Lawesson’s reagent to replace the oxygen atom with a sulfur atom. The process involves several steps, including protection of hydroxyl groups, thionation, and deprotection .

Industrial Production Methods

Industrial production methods for 2’-deoxy-6-thioinosine are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2’-deoxy-6-thioinosine undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the thio group to a thiol.

    Substitution: Nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkyl or acyl thioethers.

Scientific Research Applications

2’-deoxy-6-thioinosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

    Biology: Studied for its role in DNA and RNA interactions, particularly in the context of gene expression and regulation.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-deoxy-6-thioinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. It targets enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase, leading to the inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-Thioguanine: Another thiopurine analog used in cancer treatment.

    2’-deoxy-6-thioguanosine: Similar structure with a sulfur atom at the 6th position.

    6-Mercaptopurine: A thiopurine analog used as an immunosuppressant and anticancer agent.

Uniqueness

2’-deoxy-6-thioinosine is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to be incorporated into nucleic acids and disrupt normal cellular processes makes it a valuable tool in research and medicine .

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLJMMBCDNRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945040
Record name 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-64-7, 2946-46-5
Record name Inosine, 2'-deoxy-6-thio-
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Record name Inosine, 2'-deoxy-6-thio-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol
Source EPA DSSTox
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Record name 6-Mercaptopurine-2-deoxyriboside
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